![molecular formula C15H20N4O3S B2958845 tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate CAS No. 2034367-49-0](/img/structure/B2958845.png)
tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazine and piperidine rings, along with the ester group, could potentially participate in a variety of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazine ring, which is known to participate in a variety of reactions, including substitutions and additions . The ester group could also undergo reactions such as hydrolysis or reduction.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester could increase its solubility in polar solvents, while the nonpolar tert-butyl group could enhance its solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated methods for synthesizing related compounds, highlighting the importance of tert-butyl piperidine-1-carboxylate derivatives in the field of medicinal chemistry. For instance, studies have detailed the synthesis and characterization of compounds through condensation reactions, with further analysis using techniques like X-ray diffraction, NMR, and LCMS to confirm their structures (Sanjeevarayappa et al., 2015; Mamat et al., 2012). These compounds have been analyzed for their molecular structures, exhibiting unique crystalline forms and intermolecular interactions that could be critical for their biological activities.
Biological Activity
Several studies have explored the biological evaluation of tert-butyl piperidine-1-carboxylate derivatives, assessing their potential antibacterial and anthelmintic activities. Although some compounds have shown moderate activity, the research underscores the potential of these molecules as scaffolds for developing new therapeutics (Kulkarni et al., 2016).
Chemical Reactivity and Development
Further investigations into the reactivity of tert-butyl piperidine-1-carboxylate derivatives have led to the development of new chemical reagents and methodologies for synthesizing tert-butylated products. This includes the creation of new tert-butylating agents and the study of their reactions with alcohols and carboxylic acids to produce ethers and esters (Yamada et al., 2016).
Advanced Applications
Research has also focused on advanced applications of these compounds, such as their use in the synthesis of complex molecules like crizotinib, highlighting their significance as intermediates in the pharmaceutical industry (Kong et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-15(2,3)22-14(21)18-7-4-10(5-8-18)19-13(20)12-11(16-17-19)6-9-23-12/h6,9-10H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKITBYVRYQUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
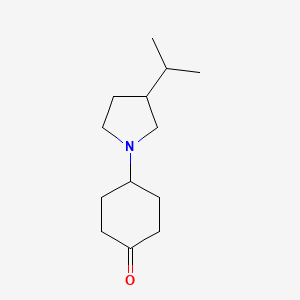

![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2958770.png)
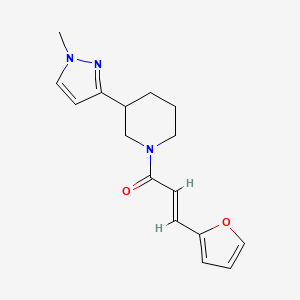
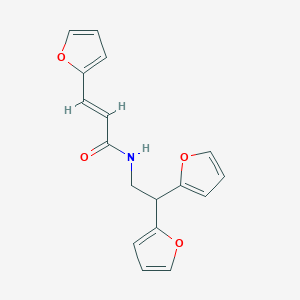
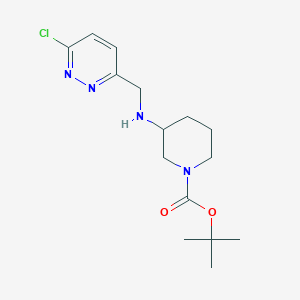
![2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B2958774.png)
![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)
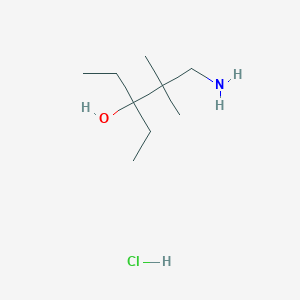
![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

